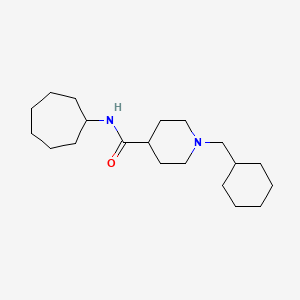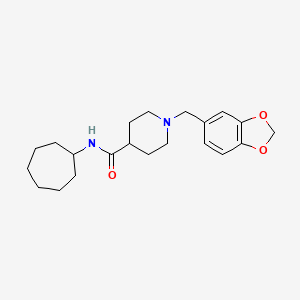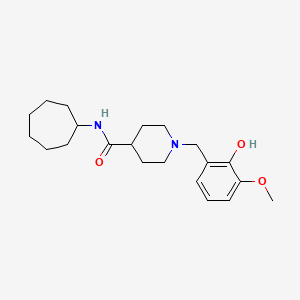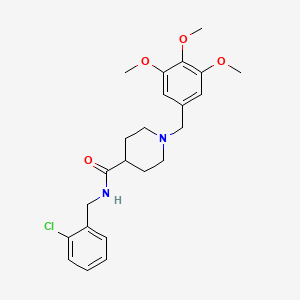
N-(2-chlorobenzyl)-1-(3,4,5-trimethoxybenzyl)-4-piperidinecarboxamide
描述
N-(2-chlorobenzyl)-1-(3,4,5-trimethoxybenzyl)-4-piperidinecarboxamide, also known as CTOP, is a synthetic compound that has been extensively studied for its potential use in scientific research. CTOP is a selective antagonist of the mu-opioid receptor, which is a key target for the development of analgesic drugs.
作用机制
N-(2-chlorobenzyl)-1-(3,4,5-trimethoxybenzyl)-4-piperidinecarboxamide acts as a competitive antagonist of the mu-opioid receptor, meaning it binds to the receptor but does not activate it. This prevents opioids from binding to the receptor and activating downstream signaling pathways that lead to pain relief, euphoria, and other effects. This compound has been shown to be highly selective for the mu-opioid receptor, with little to no binding affinity for other opioid receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in laboratory experiments. In animal models, this compound has been shown to block the analgesic effects of opioids, suggesting that it could be used to develop new pain medications that do not produce the same addictive effects as traditional opioids. This compound has also been shown to reduce the reinforcing effects of opioids, suggesting that it could be used to treat opioid addiction.
实验室实验的优点和局限性
One of the main advantages of N-(2-chlorobenzyl)-1-(3,4,5-trimethoxybenzyl)-4-piperidinecarboxamide is its high selectivity for the mu-opioid receptor, which allows researchers to study the specific effects of mu-opioid receptor activation and inhibition without affecting other opioid receptors. This compound is also relatively easy to synthesize and purify, making it a cost-effective tool for laboratory experiments.
One limitation of this compound is that it is a synthetic compound and may not fully replicate the effects of endogenous opioids in the body. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
未来方向
There are a number of future directions for research on N-(2-chlorobenzyl)-1-(3,4,5-trimethoxybenzyl)-4-piperidinecarboxamide and its potential applications. One area of interest is the development of new pain medications that target the mu-opioid receptor but do not produce the same addictive effects as traditional opioids. This compound and other mu-opioid receptor antagonists could be used to develop these new medications.
Another area of interest is the use of this compound and other mu-opioid receptor antagonists in the treatment of opioid addiction. By blocking the reinforcing effects of opioids, these compounds could help reduce the risk of relapse and aid in the recovery process.
Overall, this compound is a valuable tool for studying the mu-opioid receptor and its role in pain modulation, addiction, and other physiological processes. While there are still many unanswered questions about the safety and efficacy of this compound in clinical settings, its potential applications make it an important area of research for the future.
科学研究应用
N-(2-chlorobenzyl)-1-(3,4,5-trimethoxybenzyl)-4-piperidinecarboxamide is primarily used in scientific research to study the mu-opioid receptor and its role in pain modulation, addiction, and other physiological processes. This compound has been shown to be a highly selective antagonist of the mu-opioid receptor, meaning it can block the effects of opioids on this receptor without affecting other opioid receptors. This makes this compound a valuable tool for studying the specific effects of mu-opioid receptor activation and inhibition.
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-[(3,4,5-trimethoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O4/c1-28-20-12-16(13-21(29-2)22(20)30-3)15-26-10-8-17(9-11-26)23(27)25-14-18-6-4-5-7-19(18)24/h4-7,12-13,17H,8-11,14-15H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEUGTOKOLUCKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCC(CC2)C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



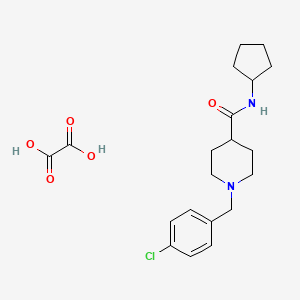
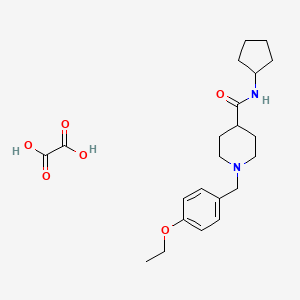
![1-[3-(benzyloxy)benzyl]-N-cyclopentyl-4-piperidinecarboxamide oxalate](/img/structure/B3949518.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-N-cyclopentyl-4-piperidinecarboxamide oxalate](/img/structure/B3949522.png)
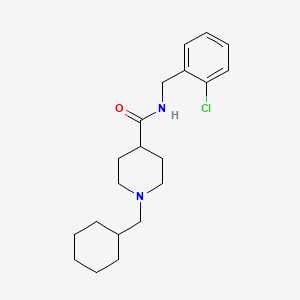

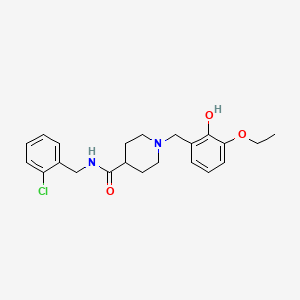
![1-[3-(benzyloxy)benzyl]-N-(2-chlorobenzyl)-4-piperidinecarboxamide](/img/structure/B3949573.png)

